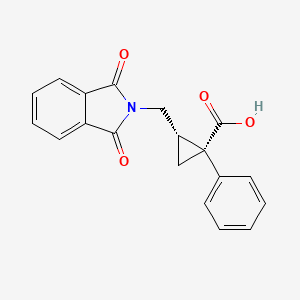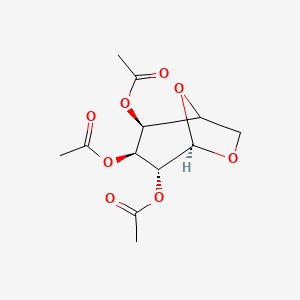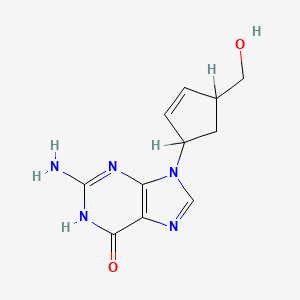![molecular formula C₂₀H₂₈D₅N₃O₃ B1147040 N-Cyclohexyl-N'-[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea-d5 CAS No. 1329835-86-0](/img/no-structure.png)
N-Cyclohexyl-N'-[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Cyclohexyl-N'-[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea-d5 (NCH-TBA-d5) is an organic compound that is used in scientific research and the laboratory. NCH-TBA-d5 is a derivative of phenylurea and is synthesized through a process of condensation and cyclization reactions. The compound has a wide range of applications in scientific research, including biochemical and physiological studies. It also has advantages and limitations for use in lab experiments.
Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Properties
- The synthesis of certain 1,3-disubstituted ureas and phenyl N-substituted carbamates, including compounds with structures similar to N-Cyclohexyl-N'-[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea-d5, has demonstrated significant antiarrhythmic and hypotensive properties (Chalina, Chakarova, & Staneva, 1998).
Catalysis and Polymerization
- Studies on metal complexes involving phenoxy-imine ligands modified with pendant imidazolium salts have included the synthesis of compounds with structural similarities to this compound. These complexes have been tested as catalysts for ethylene polymerization (Houghton et al., 2008).
Kinetics and Stability in Biological Environments
- The kinetics of solvolyses of N-alkyl-N-nitrosoureas, which are structurally related, have been studied to understand their stability and reactivity in biological fluids. This is crucial for designing biologically effective compounds (Garrett, Goto, & Stubbins, 1965).
Synthesis of Urethanes and Ureas
- Research on the formation of urethanes and ureas from isocyanides, which are key components in the synthesis of compounds like this compound, provides insight into synthetic methods and potential applications (OkanoMasaya & OdaRyohei, 1963).
Enantioselective Synthesis
- The enantioselective synthesis of similar compounds, such as (2R,3R)-2-(tert-butoxycarbonyl)amino-3-cyclohexyl-3-hydroxypropanoic acid, highlights the importance of chirality in pharmaceuticals and its influence on biological activity (Alonso, Santacana, Rafecas, & Riera, 2005).
Polymer Chemistry
- In polymer chemistry, the design and synthesis of functional cyclic esters, which can include structures akin to this compound, are critical for developing new materials with specific properties (Trollsås et al., 2000).
Capillary Electrophoresis
- The use of capillary electrophoresis for the enantiomeric separation of N-tert.-butoxycarbonyl amino acids demonstrates the importance of analytical techniques in research involving compounds like this compound (Yowell, Fazio, & Vivilecchia, 1996).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of N-Cyclohexyl-N'-[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea-d5 involves the reaction of N-Cyclohexyl-N'-[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea with deuterium oxide (D2O) in the presence of a catalyst to incorporate deuterium atoms into the molecule. The starting material, N-Cyclohexyl-N'-[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea, can be synthesized using a multi-step process involving the reaction of various reagents.", "Starting Materials": [ "Cyclohexylamine", "2-(tert-Butylamino)-3-chloropropanol", "Phenyl isocyanate", "Sodium bicarbonate", "Deuterium oxide" ], "Reaction": [ "Step 1: Cyclohexylamine is reacted with 2-(tert-Butylamino)-3-chloropropanol in the presence of a catalyst to form N-Cyclohexyl-N'-[2-(tert-butyl)amino-3-hydroxypropoxy]propanamide.", "Step 2: Phenyl isocyanate is added to the reaction mixture from step 1 to form N-Cyclohexyl-N'-[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea.", "Step 3: The resulting compound from step 2 is then reacted with deuterium oxide in the presence of a catalyst to incorporate deuterium atoms into the molecule and form N-Cyclohexyl-N'-[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea-d5." ] } | |
| 1329835-86-0 | |
Molekularformel |
C₂₀H₂₈D₅N₃O₃ |
Molekulargewicht |
368.53 |
Synonyme |
N-Cyclohexyl-N’-[4-[2-[(1,1-dimethylethyl)amino]-3-hydroxypropoxy]phenyl]urea-d5; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(2S,3S,4aS,5S,8R,8aR)-2,3-dimethoxy-2,3-dimethyl-5-phenylmethoxy-5,7,8,8a-tetrahydro-4aH-pyrano[3,4-b][1,4]dioxine-8-carbonitrile](/img/structure/B1146970.png)
![(3aS,6R,6aS)-6-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one](/img/structure/B1146973.png)



